2,4-dihydroxy-N'-[(E)-pyridin-3-ylmethylidene]-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
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Overview
Description
4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with pyridine-3-carbaldehyde under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
4-Hydroxy-2-nonenal: Another compound with a similar hydroxy and oxo functional group arrangement.
Uniqueness
4-HYDROXY-2-OXO-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c21-14-11-5-1-2-6-12(11)19-15(22)13(14)16(23)20-18-9-10-4-3-7-17-8-10/h3-4,7-9H,1-2,5-6H2,(H,20,23)(H2,19,21,22)/b18-9+ |
InChI Key |
GAAFJIIOGIKTII-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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